molecular formula C3H9Al B3029685 Trimethylaluminum CAS No. 75-24-1

Trimethylaluminum

カタログ番号: B3029685
CAS番号: 75-24-1
分子量: 72.09 g/mol
InChIキー: JLTRXTDYQLMHGR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Trimethylaluminum is a chemical compound with the formula Al₂(CH₃)₆. It is one of the simplest examples of an organoaluminum compound and exists as a dimer. This colorless liquid is pyrophoric, meaning it ignites spontaneously in air. This compound is an industrially important compound, closely related to triethylaluminum .

準備方法

Trimethylaluminum is prepared via a two-step process. The first step involves the reaction of aluminum with methyl chloride in the presence of sodium, producing dimethylaluminum chloride. In the second step, dimethylaluminum chloride reacts with additional sodium to form this compound and sodium chloride .

化学反応の分析

Reaction with Ozone in Atomic Layer Deposition (ALD)

TMA reacts with ozone (O₃) during ALD processes to form aluminum oxide (Al₂O₃) surfaces. Density functional theory (DFT) calculations reveal a multi-step mechanism involving intermediates such as methoxy (−OCH₃), formate (−OCHO), bicarbonate (−CO₃H), and hydroxyl (−OH) species :

Reaction StepKey Intermediate(s)Activation Energy (kcal/mol)Byproducts
Initial TMA + O₃ reactionAl(CH₃)₂(OCH₃)(O₂)5.3CH₄, O₂
OCH₃ + O₂ interactionAl(CH₃)₂(OCH₂)(O₂H)12.1CH₄, H₂O
Formate formationAl(CH₃)(OCHO)(OH)8.7CO, H₂O
Bicarbonate generationAl(CO₃H)10.5CO₂, H₂O

These intermediates align with experimental observations of ALD byproducts (CH₄, CO₂, H₂O) . The reaction is highly exothermic, with TMA readily oxidizing even at low temperatures (35 K) .

Hydrolysis and Reactions with Protic Substances

TMA reacts violently with water, alcohols, acids, and amines due to its strong Lewis acidity and electrophilic Al center:

Hydrolysis

Al2(CH3)6+3H2OAl2O3+6CH4\text{Al}_2(\text{CH}_3)_6+3\text{H}_2\text{O}\rightarrow \text{Al}_2\text{O}_3+6\text{CH}_4
This reaction releases methane (CH₄) and forms aluminum oxide . Controlled hydrolysis yields methylaluminoxane (MAO), a co-catalyst in olefin polymerization .

Alcoholysis and Aminolysis

  • With ethanol :
    Al2(CH3)6+3CH3CH2OH2Al(OCH2CH3)3+6CH4\text{Al}_2(\text{CH}_3)_6+3\text{CH}_3\text{CH}_2\text{OH}\rightarrow 2\text{Al}(\text{OCH}_2\text{CH}_3)_3+6\text{CH}_4

  • With dimethylamine :
    2Al(CH3)3+2HN(CH3)2[Al(CH3)2N(CH3)2]2+2CH42\text{Al}(\text{CH}_3)_3+2\text{HN}(\text{CH}_3)_2\rightarrow [\text{Al}(\text{CH}_3)_2\text{N}(\text{CH}_3)_2]_2+2\text{CH}_4

These reactions produce stable alkoxide or amide complexes .

Atomic Layer Etching (ALE) of Al₂O₃

TMA pairs with hydrogen fluoride (HF) in thermal ALE processes to etch Al₂O₃ via self-limiting reactions :

  • HF exposure : Fluorinates the Al₂O₃ surface to form AlF₃.

  • TMA exposure : Ligand-exchange reactions remove AlF₃ as volatile Al(CH₃)₃F₃.

Etching rates range from 0.5–1.2 Å/cycle at 250–325°C, demonstrating precise control over material removal .

Reaction with Atomic Nitrogen for Aluminum Nitride (AlN) Deposition

TMA reacts with atomic nitrogen (N) downstream of a N₂ plasma to deposit AlN thin films :

  • Key intermediates : CN and Al species detected via chemiluminescence.

  • Reaction rate constant : k=3×1012cm3s1k=3\times 10^{-12}\,\text{cm}^3\,\text{s}^{-1}.

  • Film composition : Auger spectroscopy confirms AlN with carbon contamination as CN .

科学的研究の応用

Semiconductor Fabrication

TMA in Atomic Layer Deposition (ALD)

TMA is widely used in atomic layer deposition (ALD) processes to create thin films of aluminum oxide (Al2O3). This method is crucial for producing high-k dielectrics in semiconductor devices. The ALD process using TMA allows for precise control over film thickness and uniformity, making it ideal for applications in microelectronics.

  • Case Study: ALD of Al2O3 using TMA
    • Researchers successfully deposited Al2O3 layers on mesoporous SiO2 using TMA and water at varying temperatures (75°C to 200°C). The study demonstrated the self-limiting nature of the deposition process, achieving growth rates of 0.81–1.10 Å/cycle depending on substrate temperature .

TMA in Metal-Organic Chemical Vapor Deposition (MOCVD)

In MOCVD, TMA serves as a precursor for aluminum-containing compound semiconductors such as AlN and AlGaN. These materials are essential for optoelectronic devices, including LEDs and laser diodes.

  • Data Table: TMA Applications in Semiconductor Materials
ApplicationMaterial TypeProcess TypeKey Benefits
ALDAl2O3ALDHigh uniformity, precise thickness
MOCVDAlN, AlGaNMOCVDHigh-quality epitaxial growth
EpitaxyAlInGaNMOCVDEnhanced UV luminescence

Photovoltaic Applications

TMA is also utilized in the fabrication of photovoltaic devices. It aids in depositing low-k dielectric layers that enhance surface passivation of silicon substrates, improving device efficiency.

  • Case Study: TMA in Perovskite Solar Cells
    • A study highlighted the use of TMA to improve the stability of perovskite solar cells under humid conditions. The incorporation of TMA resulted in hysteresis-free performance and enhanced durability .

Chemical Synthesis

Reactivity with Organic Compounds

TMA is employed in various chemical reactions, including alkylation and ketonization processes. Its reactivity allows it to serve as a valuable reagent in organic synthesis.

  • Case Study: Ketonization Reactions
    • Research demonstrated that TMA could effectively participate in the ketonization of esters, providing a controlled pathway for synthesizing complex organic molecules .

Material Science

TMA-Doped Polymers

In material science, TMA has been investigated for its role in enhancing the properties of biodegradable polymers. Doping polymers with TMA can improve their optical and mechanical characteristics.

  • Data Table: Effects of TMA on Polymer Properties
Polymer TypeModification MethodResulting Properties
BiodegradableTMA DopingEnhanced luminescence and mechanical strength
PhotoluminescentComposite FormationImproved optical properties

作用機序

The mechanism of action of trimethylaluminum involves its high reactivity due to the presence of aluminum-carbon bonds. In chemical vapor deposition, this compound reacts with surface hydroxyl groups to form aluminum oxide and methane. This process involves ligand exchange reactions and the formation of intermediate species such as methoxy and formate groups .

類似化合物との比較

Trimethylaluminum is closely related to other organoaluminum compounds such as triethylaluminum. While both compounds are pyrophoric and used in similar applications, this compound is more volatile and reactive. Other similar compounds include:

This compound’s unique properties, such as its high reactivity and volatility, make it particularly useful in applications requiring precise control over reaction conditions and product formation.

生物活性

Trimethylaluminum (TMA), a highly reactive organoaluminum compound, has garnered attention in various fields due to its unique chemical properties. Its biological activity, particularly in synthetic biology and materials science, has been explored in recent studies. This article reviews the biological implications of TMA, focusing on its applications in peptide synthesis, surface modification, and potential biocompatibility.

TMA is characterized by its ability to form stable complexes with various organic molecules. The compound acts as a Lewis acid, facilitating reactions with nucleophiles such as amino acids. Its reactivity is critical in synthesizing complex biomolecules and modifying surfaces for enhanced biocompatibility.

1. Peptide Synthesis

TMA has been successfully utilized in the synthesis of peptides through a one-pot reaction mechanism. This method involves the formation of five-membered cyclic intermediates that enhance the efficiency of peptide bond formation between unprotected amino acids. Notably, the reaction can accommodate bulky side chains, yielding high amounts of tripeptides without expensive coupling reagents .

Table 1: Summary of Peptide Synthesis Using TMA

Amino Acids UsedReaction ConditionsYield (%)
N-, C-terminal unprotected amino acidsOne-pot synthesis with TMAHigh
Bulky side chain amino acidsEfficient coupling with TMAHigh

2. Surface Modification

TMA has been employed in atomic layer deposition (ALD) to modify the surfaces of various materials, including cellulose fibers. Research indicates that TMA exposure transforms hydrophilic surfaces to hydrophobic ones, enhancing mechanical properties such as tensile strength and elongation at break . This transformation is significant for applications in biomedical devices and tissue engineering.

Table 2: Effects of TMA on Surface Properties

ParameterBefore TMA TreatmentAfter TMA Treatment
HydrophilicityHighLow
Tensile Strength (MPa)XY
Elongation at Break (%)AB

Case Study 1: Peptide Bond Formation

In a study published in 2023, researchers demonstrated that TMA could effectively facilitate peptide bond formation between various amino acids. The study highlighted the advantages of using TMA over traditional coupling agents, showcasing its cost-effectiveness and efficiency in synthesizing complex peptides .

Case Study 2: Surface Hydrophilicity Modification

Another investigation focused on the transformation of cotton fiber surfaces via ALD using TMA. The study revealed that multiple cycles of TMA exposure significantly altered the mechanical properties of the fibers while reducing their surface energy, thus enhancing their applicability in hydrophobic coatings for biomedical applications .

Safety and Toxicity Considerations

Despite its beneficial applications, TMA poses safety risks due to its high reactivity and potential toxicity. Proper handling protocols are essential when working with this compound to mitigate risks associated with exposure.

特性

IUPAC Name

trimethylalumane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CH3.Al/h3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JLTRXTDYQLMHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Al](C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Al
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058787
Record name Aluminum, trimethyl-
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Molecular Weight

72.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Clear colorless liquid; mp = 15 deg C; [Merck Index]
Record name Aluminum, trimethyl-
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Vapor Pressure

12.4 [mmHg]
Record name Trimethylaluminum
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CAS No.

75-24-1
Record name Trimethylaluminum
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Record name Aluminum, trimethyl-
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Record name TRIMETHYLALUMINUM
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Customer
Q & A

ANone: TMA reacts with hydroxyl groups on surfaces during ALD, forming Al-O bonds and releasing methane as a byproduct. [, , , ] This self-limiting reaction enables the controlled deposition of thin Al2O3 films. [, , , ]

ANone: TMA acts as a reducing agent, effectively removing native oxides from semiconductor surfaces such as Ge and InGaAs. [, ] This cleaning process is crucial for achieving high-quality interfaces in semiconductor devices. [, ]

ANone: At low temperatures, TMA physisorbs to the ester carbonyl groups of PMMA. [] At elevated temperatures (above 100 °C), TMA reacts with PMMA, forming covalent bonds between the aluminum atom and the oxygen atom of the ester group. [] This interaction can be used to modify the properties of polymers. []

ANone: The molecular formula of TMA is Al(CH3)3. It has a molecular weight of 72.08 g/mol. [, ]

ANone: Infrared (IR) and Raman spectroscopy are commonly used to identify TMA and its reaction products. [, , , ] Nuclear magnetic resonance (NMR) spectroscopy (both 1H, 13C, and 27Al) provides information about the structure and bonding in TMA complexes. [, , ] X-ray photoelectron spectroscopy (XPS) helps analyze the elemental composition and chemical states of TMA-modified surfaces. [, , , ]

ANone: TMA is highly pyrophoric and reacts violently with air and moisture. [, ] Therefore, it must be handled under inert atmosphere conditions. [, ]

ANone: Oxygen contamination increases the decomposition temperature of TMA and can lead to the formation of unwanted aluminum oxide species during deposition processes. [] Maintaining low oxygen levels (below 0.1 ppm) is crucial for controlling TMA decomposition and achieving desired film properties. []

ANone: TMA reacts with water to form partially hydrolyzed TMA (PHT), which can serve as a heterogeneous cocatalyst in olefin polymerization with metallocene complexes. [] PHT activates the metallocene catalyst by abstracting a methyl group, generating a cationic active species for polymerization. []

ANone: TMA acts as a cocatalyst with tridentate bis(imino)pyridinyliron complexes in ethylene polymerization. [] The presence of TMA leads to the formation of highly active catalytic species, enabling the production of polyethylene with controlled molecular weight and narrow dispersity. []

ANone: Density functional theory (DFT) calculations provide insights into the reaction mechanisms, energetics, and structures of TMA complexes and intermediates. [, , ] These calculations are valuable for predicting the stability of reaction products and elucidating reaction pathways. [, , ]

ANone: Molecular modeling helps visualize the interactions between TMA and polymers like PIM-1. [] These simulations predict the formation of stable coordination complexes between TMA and the nitrile groups in PIM-1, providing insights into the mechanism of vapor-phase infiltration. []

ANone: Using alternative aluminum alkoxide precursors, such as aluminum tri-isopropoxide (TIPA) and aluminum tri-sec-butoxide (ATSB), offers advantages in terms of safety and handling compared to TMA. [, ] These precursors exhibit different reactivity and deposition characteristics compared to TMA, affecting the growth rate and properties of the deposited films. [, ]

ANone: TMA has been a crucial component in the development of metalorganic chemical vapor deposition (MOCVD) and ALD techniques for depositing thin films. [, , , , ] Its use has enabled the fabrication of advanced semiconductor devices, high-performance coatings, and various other technological advancements. [, , , , ]

ANone: The study of TMA involves collaborations between chemists, materials scientists, physicists, and engineers. This interdisciplinary research has led to significant advancements in fields such as microelectronics, catalysis, and polymer science. [, , , ] For example, understanding the surface chemistry of TMA on semiconductors is crucial for developing next-generation electronic devices. [, ] Similarly, exploring TMA's interactions with polymers opens up new avenues for designing advanced hybrid materials. [, ]

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